molecular formula C19H20N4O4S2 B2381934 1-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide CAS No. 1286709-31-6

1-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide

Cat. No.: B2381934
CAS No.: 1286709-31-6
M. Wt: 432.51
InChI Key: ZROLDOAULXRUOC-UHFFFAOYSA-N
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Description

1-(6-Methoxybenzo[d]thiazol-2-yl)-N-(4-sulfamoylbenzyl)azetidine-3-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring, a sulfamoyl group, and an azetidine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide involves multiple steps, typically starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of o-aminothiophenol with methoxybenzoic acid under acidic conditions. The azetidine ring is then introduced via a nucleophilic substitution reaction, where the benzothiazole intermediate reacts with an appropriate azetidine derivative.

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

1-(6-Methoxybenzo[d]thiazol-2-yl)-N-(4-sulfamoylbenzyl)azetidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(6-Methoxybenzo[d]thiazol-2-yl)-N-(4-sulfamoylbenzyl)azetidine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with the active site of enzymes, inhibiting their activity. The sulfamoyl group can form hydrogen bonds with amino acid residues, enhancing binding affinity. The azetidine ring provides structural rigidity, allowing the compound to fit into specific binding pockets .

Comparison with Similar Compounds

Similar compounds to 1-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide include:

    1-(6-Methoxybenzo[d]thiazol-2-yl)-N-(4-chlorobenzyl)azetidine-3-carboxamide: This compound differs by the presence of a chlorobenzyl group instead of a sulfamoyl group, affecting its chemical reactivity and biological activity.

    1-(6-Methoxybenzo[d]thiazol-2-yl)-N-(4-methylbenzyl)azetidine-3-carboxamide: The methylbenzyl group in this compound alters its hydrophobicity and interaction with biological targets.

    1-(6-Methoxybenzo[d]thiazol-2-yl)-N-(4-nitrobenzyl)azetidine-3-carboxamide: The nitrobenzyl group introduces electron-withdrawing properties, influencing the compound’s reactivity and stability.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in its analogs.

Properties

IUPAC Name

1-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S2/c1-27-14-4-7-16-17(8-14)28-19(22-16)23-10-13(11-23)18(24)21-9-12-2-5-15(6-3-12)29(20,25)26/h2-8,13H,9-11H2,1H3,(H,21,24)(H2,20,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROLDOAULXRUOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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